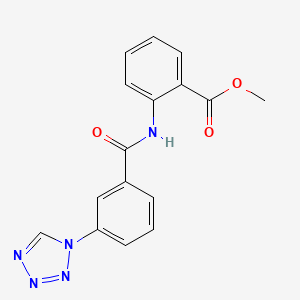
2-(2-Aminoethyl)pyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . The structure of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE consists of a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, along with an aminoethyl side chain .
Wissenschaftliche Forschungsanwendungen
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE has a wide range of scientific research applications due to its versatile pharmacological properties . Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antidiabetic agent.
Medicine: Investigated for its cardiovascular, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Pyridazinone derivatives, to which 2-(2-aminoethyl)pyridazin-3-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(2-Aminoethyl)pyridazin-3-one might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the known activities of pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could lead to a variety of cellular responses, depending on the specific targets and pathways it affects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the use of hydrazine hydrate with dicarbonyl compounds under specific reaction conditions .
Industrial Production Methods
Industrial production methods for 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the keto group and the aminoethyl side chain, which provide reactive sites for different reagents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, alcohol derivatives, and other functionalized compounds .
Vergleich Mit ähnlichen Verbindungen
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE can be compared with other similar compounds in the pyridazinone family, such as:
Pyridazin-3(2H)-one: Known for its diverse pharmacological activities, including antihypertensive and cardiotonic effects.
6-Phenylpyridazin-3(2H)-one: Exhibits potent anti-inflammatory and analgesic properties.
4,5-Disubstituted Pyridazinones: Studied for their antimicrobial and antidiabetic activities.
The uniqueness of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE lies in its specific aminoethyl side chain, which provides additional sites for chemical modification and enhances its pharmacological profile .
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTKTNLZDXKQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)



![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)

